2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride
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Overview
Description
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride is a synthetic organic compound with the molecular formula C12H13Cl2NO2·HCl It is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a 3,5-dichlorophenyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride typically involves the following steps:
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Formation of the Amino Intermediate: : The initial step involves the reaction of cyclopropylmethylamine with 3,5-dichlorobenzyl chloride under basic conditions to form the intermediate 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetonitrile.
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Hydrolysis: : The nitrile intermediate is then hydrolyzed using acidic or basic conditions to yield the corresponding carboxylic acid, 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid.
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Formation of Hydrochloride Salt: : Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
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Substitution: : The aromatic ring with chlorine substituents can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride has several applications in scientific research:
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Chemistry: : Used as a building block in organic synthesis for the development of more complex molecules.
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Biology: : Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
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Medicine: : Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
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Industry: : Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)ethanol
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride is unique due to its specific structural features, such as the presence of both cyclopropylmethyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(cyclopropylmethylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7;/h3-5,7,11,15H,1-2,6H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFBLQKHWYIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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